1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-
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Overview
Description
1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- is a chemical compound with the molecular formula C25H36O5S and a molecular weight of 448.62 g/mol . This compound is known for its unique structure, which includes a biphenyl group substituted with a decyloxy chain and a propanesulfonic acid group.
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- typically involves the following steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the decyloxy group: The decyloxy group is introduced through an etherification reaction, where a decanol is reacted with the biphenyl core in the presence of a strong base, such as sodium hydride.
Attachment of the propanesulfonic acid group: The final step involves the sulfonation of the propyl chain, which can be achieved through the reaction of the biphenyl intermediate with a sulfonating agent, such as chlorosulfonic acid.
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Scientific Research Applications
1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug delivery systems and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- involves its interaction with molecular targets, such as proteins and enzymes. The biphenyl core and the sulfonic acid group play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. This binding can lead to changes in the activity or function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- can be compared with other similar compounds, such as:
1-Propanesulfonic acid, 3-[[4’-(octyloxy)[1,1’-biphenyl]-4-yl]oxy]-: This compound has a shorter alkyl chain (octyloxy) compared to the decyloxy group in the target compound, which can affect its physical and chemical properties.
1-Propanesulfonic acid, 3-[[4’-(dodecyloxy)[1,1’-biphenyl]-4-yl]oxy]-: This compound has a longer alkyl chain (dodecyloxy), which can influence its solubility and reactivity.
1-Propanesulfonic acid, 3-[[4’-(methoxy)[1,1’-biphenyl]-4-yl]oxy]-: This compound has a methoxy group instead of a decyloxy group, leading to differences in its electronic and steric properties.
Properties
CAS No. |
626205-83-2 |
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Molecular Formula |
C25H36O5S |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-[4-(4-decoxyphenyl)phenoxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C25H36O5S/c1-2-3-4-5-6-7-8-9-19-29-24-15-11-22(12-16-24)23-13-17-25(18-14-23)30-20-10-21-31(26,27)28/h11-18H,2-10,19-21H2,1H3,(H,26,27,28) |
InChI Key |
PCTSWYDDQPKXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCS(=O)(=O)O |
Origin of Product |
United States |
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